HEPES

Overview

Description

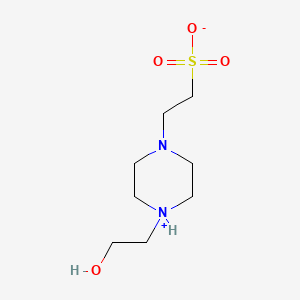

HEPES, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic sulfonic acid buffering agent. It is one of the twenty Good’s buffers, which are used to maintain the pH of biological and chemical solutions. This compound is particularly valued for its ability to maintain physiological pH despite changes in carbon dioxide concentration, making it widely used in cell culture .

Preparation Methods

Synthetic Routes and Reaction Conditions

HEPES can be synthesized by reacting 1-piperazineethanol with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

HEPES undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and sulfonic acid groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from reactions involving this compound include various sulfonic acid derivatives and substituted piperazine compounds .

Scientific Research Applications

HEPES is widely used in scientific research due to its excellent buffering capacity. Some of its applications include:

Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.

Medicine: Employed in the preparation of pharmaceutical formulations and diagnostic reagents.

Mechanism of Action

HEPES exerts its buffering effects by capturing or releasing hydrogen ions depending on the pH of the solution. This ability to maintain a stable pH is due to its zwitterionic nature, which allows it to act as both an acid and a base. The molecular targets and pathways involved include interactions with hydrogen ions and other ions present in the solution .

Comparison with Similar Compounds

HEPES is compared with other Good’s buffers such as:

MES (2-(N-morpholino)ethanesulfonic acid): Similar buffering range but less effective at maintaining pH in the presence of carbon dioxide.

MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but different pH range.

PIPES (1,4-piperazinediethanesulfonic acid): Similar structure but different buffering properties.

This compound is unique due to its high buffering capacity and stability in the presence of carbon dioxide, making it particularly suitable for cell culture applications .

Biological Activity

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used buffering agent in biological and biochemical research. Its biological activity extends beyond mere pH stabilization, influencing various cellular processes, particularly in cell culture environments. This article explores the biological activities of this compound, highlighting its effects on lysosomal function, enzyme activity, and cellular signaling.

Overview of this compound

This compound is a zwitterionic buffer that maintains physiological pH levels in cell culture media. It is favored due to its minimal interference with biological systems compared to other buffering agents. Despite its advantages, recent studies have revealed significant biological activities associated with this compound that can impact experimental outcomes.

Effects on Lysosomal Function

Research has demonstrated that this compound supplementation in cell culture media can induce lysosomal biogenesis and alter lysosomal dynamics. A study showed that this compound activates the MiT/TFE family of transcription factors, which are crucial for lysosomal-autophagic gene expression. This activation leads to increased lysosomal biogenesis and autophagic flux, as evidenced by the elevated levels of autophagosomes in cells cultured with this compound .

Table 1: Impact of this compound on Lysosomal Dynamics

| Parameter | Control (No this compound) | This compound Supplemented |

|---|---|---|

| Autophagosome Levels | Low | High |

| MiT/TFE Nuclear Translocation | Minimal | Significant |

| Cell Viability | Normal | Normal |

Influence on Enzyme Activity

This compound has been shown to affect the activity of various enzymes, particularly lysosomal enzymes. In fibroblasts derived from Gaucher disease patients, this compound-buffered media significantly increased the activity of glucocerebrosidase (GCase), while simultaneously impairing the maturation of other lysosomal enzymes such as α-glucosidase and β-glucuronidase . This suggests that this compound can modulate the processing and turnover of lysosomal enzymes.

Case Study: GCase Activity in Fibroblasts

A detailed investigation into GCase activity revealed that cells cultured in this compound-buffered media exhibited higher total cellular GCase levels but reduced maturation of the enzyme. This phenomenon was attributed to altered lysosomal degradation processes influenced by the buffering conditions .

Reactive Oxygen Species (ROS) Generation

This compound has been implicated in the generation of reactive oxygen species (ROS) under certain conditions. Studies indicate that oxidative compounds can lead to increased hydrogen peroxide (H2O2) levels when this compound is present in cell culture media. This ROS generation can affect cell signaling pathways and potentially lead to cellular stress or damage if not properly regulated .

Modulation of Drug Transport

This compound also influences drug transport mechanisms within cells. Research indicates that it can alter the activity of P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. In experiments with Caco-2 and MDCK-MDR1 cells, increasing concentrations of this compound were found to diminish the uptake of P-gp substrates, suggesting a modulatory role on ATP-dependent transport mechanisms .

Q & A

Basic Research Questions

Q. Under what experimental conditions is HEPES preferred over bicarbonate-based buffers in cell culture?

this compound is recommended for cell culture when extended manipulation outside a CO₂ incubator is required, as it maintains pH stability without relying on atmospheric CO₂. A concentration of 10–25 mM is typical, with 25 mM being optimal for prolonged extracellular stability . Researchers should validate pH maintenance using calibrated pH meters and account for temperature fluctuations, as this compound exhibits minimal pH drift (ΔpH ≈ 0.01–0.03 per °C) compared to bicarbonate buffers .

Q. What methodological steps ensure proper preparation and storage of this compound buffer solutions?

- Dissolve this compound in ultrapure water (18.2 MΩ·cm) at room temperature.

- Adjust pH using NaOH or HCl, ensuring the final pH is validated at the experimental temperature (this compound pKa = 7.5 at 25°C; shifts by -0.014/°C).

- Sterilize via filtration (0.22 µm) and store at 4°C for ≤6 months. Avoid freeze-thaw cycles to prevent precipitation .

Q. How does this compound enhance reproducibility in protein purification workflows?

this compound’s zwitterionic nature minimizes interference with cation-exchange chromatography, making it ideal for separating cationic biomolecules. For example, in a study comparing buffers, this compound (10 mM) achieved 95% protein recovery vs. 82% with Tris, attributed to its lower ionic competition . Always pre-equilibrate columns with this compound buffer and monitor conductivity to avoid nonspecific binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound-induced cellular toxicity across studies?

Discrepancies often arise from differences in cell type, concentration, and exposure duration. For example, a 2025 study found no apoptosis in HEK293 cells after 2-hour exposure to 50 mM this compound, while another reported mitochondrial stress in primary neurons at 30 mM after 24 hours . To address contradictions:

- Perform dose-response assays (e.g., 5–50 mM this compound) under standardized conditions.

- Include viability controls (e.g., ATP assays, live/dead staining) and compare with alternative buffers (e.g., MOPS, PBS) .

Q. What experimental design considerations are critical when optimizing this compound concentration in molecular imprinting studies?

Kinetic binding assays reveal that this compound concentration (e.g., 10 mM vs. 50 mM) minimally affects ligand-polymer affinity but impacts cost-efficiency. For example, reducing this compound from 50 mM to 10 mM in a molecularly imprinted polymer (MIP) system saved 80% reagent costs without compromising binding capacity (Δ<5%) . Key steps:

- Test equilibration time (e.g., 30–120 min) to ensure saturation.

- Use HPLC or surface plasmon resonance (SPR) to quantify binding ratios (e.g., [this compound] vs. ACN content) .

Q. How does this compound interact with metal ions in enzymatic assays, and how can this be mitigated?

this compound weakly chelates divalent cations (e.g., Mg²⁺, Ca²⁺), potentially altering enzyme kinetics. In a 2024 study, 20 mM this compound reduced Mg²⁺ availability by 15%, decreasing Taq polymerase activity by 12% in PCR. Mitigation strategies:

- Increase metal ion concentrations by 10–20% in this compound-based reactions.

- Validate activity via parallel assays with non-chelating buffers (e.g., Tris-HCl) .

Q. Methodological Best Practices

Validating this compound Compatibility with Fluorescence-Based Assays

this compound exhibits negligible autofluorescence (λex/λem = 260/360 nm), making it suitable for UV-Vis assays. However, in a 2023 study, 50 mM this compound quenched SYBR Green I fluorescence by 8% vs. PBS. Recommendations:

- Perform baseline correction using this compound-only controls.

- Avoid concentrations >25 mM in sensitive fluorophore systems .

Addressing pH Drift in Long-Term this compound-Buffered Cultures

While this compound is stable under most conditions, prolonged cultures (>72 hours) may experience pH drift due to metabolite accumulation (e.g., lactate). A 2025 protocol recommends:

- Daily pH monitoring with non-invasive probes.

- Supplementing with 5 mM sodium pyruvate to buffer metabolic byproducts .

Q. Future Research Directions

Properties

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMHFZQWWAIEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75277-39-3 (mono-hydrochloride salt) | |

| Record name | HEPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040382 | |

| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEPES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-45-9 | |

| Record name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HEPES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEPES | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16872 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPES | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW266YE9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15(R)-hydroperoxy-EPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.